
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Effects :
- A study by Perković et al. (2016) synthesized and evaluated novel compounds with urea functionalities for biological activity. They found that certain urea derivatives exhibited moderate antiproliferative effects against cancer cell lines and high antioxidant activity. One compound, in particular, showed strong antimicrobial activity in vitro (Perković et al., 2016).
Neurological Applications :
- Bonaventure et al. (2015) characterized a brain-penetrant, selective OX1R antagonist compound. This compound did not alter spontaneous sleep but was effective in preventing the prolongation of sleep onset in a rat model of psychological stress, indicating its potential application in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Anticholinesterase and Antioxidant Activities :
- Kurt et al. (2015) reported on novel coumarylthiazole derivatives containing aryl urea groups. These compounds exhibited inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside strong ABTS cation radical scavenging abilities, suggesting their potential as therapeutic agents for diseases involving cholinesterase inhibition and oxidative stress (Kurt et al., 2015).
Herbicidal Activities :
- Luo et al. (2008) designed and synthesized novel triazolinone derivatives, including phenylurea-type compounds. These were tested as herbicides, targeting the Protox enzyme. One compound in particular showed promising herbicidal activity, indicating the utility of these derivatives in agricultural applications (Luo et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-aminobenzophenone with 4-methoxyphenethylamine to form 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. This intermediate is then reacted with 2-fluorobenzaldehyde to form the final product.", "Starting Materials": [ "2-aminobenzophenone", "4-methoxyphenethylamine", "2-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 4-methoxyphenethylamine in the presence of a suitable catalyst to form 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
941895-83-6 |
Formule moléculaire |
C24H21FN4O3 |
Poids moléculaire |
432.455 |
Nom IUPAC |
1-(2-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-17-12-10-16(11-13-17)14-15-29-22(18-6-2-4-8-20(18)27-24(29)31)28-23(30)26-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H2,26,28,30) |
Clé InChI |
JERUMQPOKYLSJK-XAYXJRQQSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2580286.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)
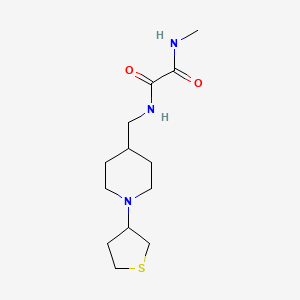

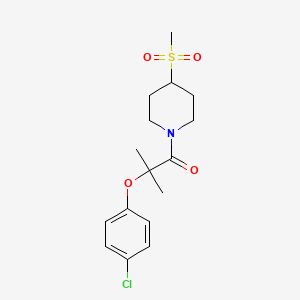
![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)
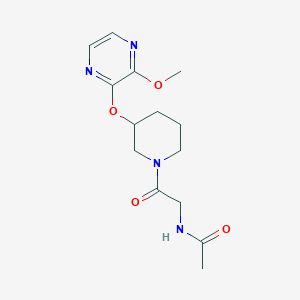
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)
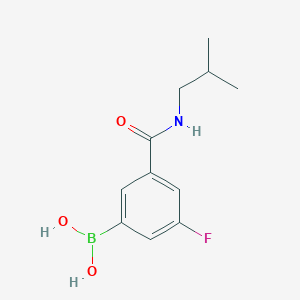
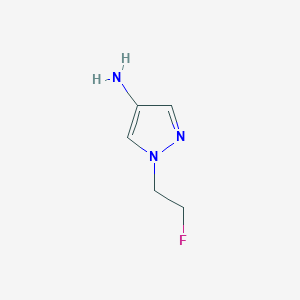
![N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2580308.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine](/img/structure/B2580309.png)